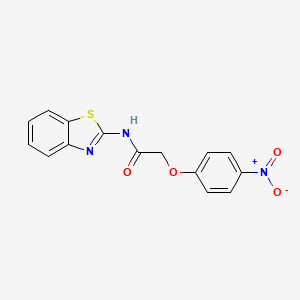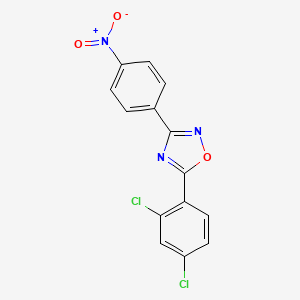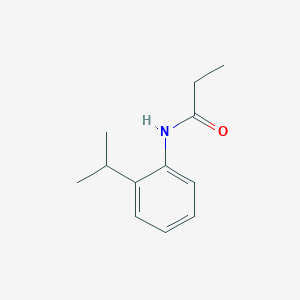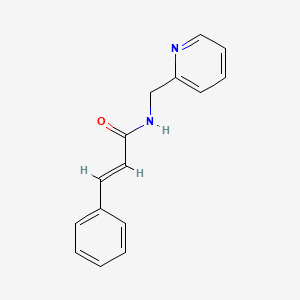![molecular formula C16H24FN3O2 B5611678 3-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5611678.png)
3-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]propanamide" typically involves multiple steps, including condensation reactions, N-alkylation, and functional group transformations. For instance, similar compounds have been synthesized through condensation reactions between carbamimide and aromatic acids, followed by characterizations such as LCMS, NMR, and XRD analyses (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, which provides insights into the crystal system, space group, and molecular geometry. For related compounds, structures have been crystallized in the monoclinic system with specific unit cell parameters, showcasing weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds includes reactions such as N-dealkylation, O-demethylation, and hydroxylation, which are common in the metabolism of such molecules. These reactions are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent (Kawashima, Satomi, & Awata, 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[4-[(2-fluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c17-15-4-2-1-3-13(15)11-20-9-8-19(7-5-16(18)22)12-14(20)6-10-21/h1-4,14,21H,5-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHJDSWGJIYJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC(=O)N)CCO)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5611606.png)
![N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide](/img/structure/B5611608.png)
![4-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611616.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5611628.png)
![9-(3-chloro-4-methoxybenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5611635.png)
![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5611643.png)




![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5611685.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5611690.png)
![(4aS*,7aR*)-N-(4-chloro-2-methylphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5611693.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5611695.png)